molecular formula C45H70O32S B6355898 mono-2-O-(p-Toluenesulfonyl)-alpha-cyclodextrine;  98% CAS No. 93184-10-2

mono-2-O-(p-Toluenesulfonyl)-alpha-cyclodextrine; 98%

Cat. No. B6355898
CAS RN: 93184-10-2
M. Wt: 1155.1 g/mol
InChI Key: HEVUUIJPFKIHPZ-IZNJPLLSSA-N
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Description

Mono-2-O-(p-Toluenesulfonyl)-alpha-cyclodextrine is a biochemical reagent . It can be used as a biological material or organic compound for life science related research . It’s a versatile building block, which can serve as an intermediate in the synthesis of many chemical compounds .


Synthesis Analysis

p-Toluenesulfonyl chloride has been investigated as a reasonable alternative catalyst for facile benzylation of selected mono- and di-carboxylic amino acids . This suggests that p-Toluenesulfonyl chloride could potentially be used in the synthesis of Mono-2-O-(p-Toluenesulfonyl)-alpha-cyclodextrine.


Molecular Structure Analysis

The molecular formula of Mono-2-O-(p-Toluenesulfonyl)-alpha-cyclodextrine is C49H76O37S . Its molecular weight is 1289.17 .


Physical And Chemical Properties Analysis

Mono-2-O-(p-Toluenesulfonyl)-alpha-cyclodextrine is a solid at 20 degrees Celsius . It has a specific rotation [a]20/D of +125.0 to +131.0 deg (C=4, DMSO) .

Scientific Research Applications

Pharmaceutical and Drug Delivery

Cyclodextrins have been extensively studied for their role in enhancing the solubility and bioavailability of poorly water-soluble drugs. They can form inclusion complexes with drugs, thereby improving their stability and safety profiles. This application is critical in developing efficient drug delivery systems, including liposomes, microspheres, microcapsules, and nanoparticles. The enhanced solubility and bioavailability facilitated by CDs are crucial for the effective formulation of various pharmaceuticals (Challa, Ahuja, Ali, & Khar, 2005), (Rasheed, Ashok, & Sravanthi, 2008).

Food Industry

In the food sector, CDs are utilized for their ability to improve the shelf life and sensory qualities of food products. By forming inclusion complexes with lipophilic nutrients and flavor constituents, CDs help in stabilizing volatile components, enhancing food quality and safety. Their use as food additives is supported by their nontoxic profile upon oral administration, making them suitable for improving the functional properties of food products (Gonzalez Pereira, Carpena, García Oliveira, Mejuto, Prieto, & Simal Gandara, 2021).

Environmental Protection

CDs have been recognized for their potential in environmental protection, particularly in wastewater treatment. Cyclodextrin-based adsorbents have been developed for the removal of pollutants, including heavy metals, dyes, and endocrine-disrupting chemicals from water. Their ability to form inclusion complexes facilitates the efficient adsorption and removal of these contaminants, highlighting the role of CDs in advancing sustainable wastewater treatment solutions (Liu, Zhou, Lu, & Zhou, 2020).

Analytical and Chemical Processes

In analytical chemistry, CDs are utilized for their selective inclusion properties, which enable the separation and analysis of complex mixtures. Their application in chromatography and other separation techniques underscores the versatility of CDs in facilitating analytical processes, enhancing the resolution, and improving the detection of various chemical species (Crini & Morcellet, 2002).

Safety and Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . In case of accidental ingestion or inhalation, immediate medical attention is recommended .

Future Directions

While there’s limited information available on the future directions of Mono-2-O-(p-Toluenesulfonyl)-alpha-cyclodextrine, it’s clear that it has potential applications in life science related research . As a biochemical reagent, it could be used in the synthesis of complex compounds where it acts as a useful intermediate or building block .

properties

IUPAC Name

[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-31,33,34,35,36,37,38,39,40,41,42-undecahydroxy-5,20,25,30-tetrakis(hydroxymethyl)-10,15-bis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontan-32-yl] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H70O32S/c1-14-4-6-15(7-5-14)78(61,62)77-39-32(60)36-19(11-49)68-45(39)76-35-18(10-48)67-40(29(57)24(35)52)71-33-16(8-46)66-42(28(56)23(33)51)74-37-20(12-63-2)70-44(31(59)26(37)54)75-38-21(13-64-3)69-43(30(58)25(38)53)72-34-17(9-47)65-41(73-36)27(55)22(34)50/h4-7,16-60H,8-13H2,1-3H3/t16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32+,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVUUIJPFKIHPZ-IZNJPLLSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2C(C3C(OC2OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O3)C(C8O)O)CO)COC)COC)CO)CO)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2[C@H]([C@H]3[C@H](O[C@@H]2O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O3)[C@@H]([C@H]8O)O)CO)COC)COC)CO)CO)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H70O32S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1155.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

mono-2-O-(p-Toluenesulfonyl)-alpha-cyclodextrine

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